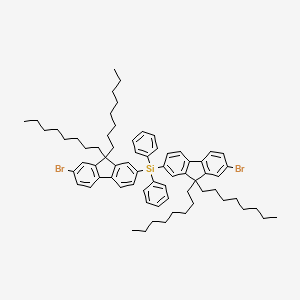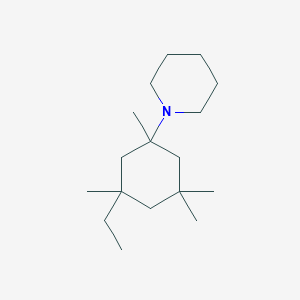
Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 7-bromo-9,9-dioctyl-9H-fluoren-2-yl groups attached to a central silicon atom, which is also bonded to two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dibromo-9,9-dioctylfluorene and diphenylsilane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. The reaction conditions include the use of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or tetrahydrofuran).
Purification: The product is purified using column chromatography to obtain the desired compound in high purity
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in the fluorenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cross-Coupling Reactions: The fluorenyl groups can engage in further cross-coupling reactions to form extended conjugated systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized fluorenes, while cross-coupling reactions can produce extended conjugated polymers .
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to form stable, high-efficiency light-emitting materials
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in biological imaging and diagnostics.
Industry:
Mécanisme D'action
The mechanism by which Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane exerts its effects is primarily related to its electronic properties. The fluorenyl groups provide a conjugated system that can participate in electronic transitions, making the compound useful in optoelectronic applications. The silicon atom serves as a central scaffold, enhancing the compound’s stability and facilitating its incorporation into various materials .
Comparaison Avec Des Composés Similaires
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
- 9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester
Comparison:
- Structural Differences: While these compounds share the fluorenyl core, they differ in the substituents attached to the fluorene and the central atom (silicon vs. carbon).
- Unique Features: Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane is unique due to the presence of the silicon atom, which imparts distinct electronic and structural properties compared to its carbon-based analogs .
This detailed overview highlights the significance of this compound in various scientific and industrial applications
Propriétés
Numéro CAS |
682809-61-6 |
|---|---|
Formule moléculaire |
C70H90Br2Si |
Poids moléculaire |
1119.4 g/mol |
Nom IUPAC |
bis(7-bromo-9,9-dioctylfluoren-2-yl)-diphenylsilane |
InChI |
InChI=1S/C70H90Br2Si/c1-5-9-13-17-21-31-47-69(48-32-22-18-14-10-6-2)65-51-55(71)39-43-61(65)63-45-41-59(53-67(63)69)73(57-35-27-25-28-36-57,58-37-29-26-30-38-58)60-42-46-64-62-44-40-56(72)52-66(62)70(68(64)54-60,49-33-23-19-15-11-7-3)50-34-24-20-16-12-8-4/h25-30,35-46,51-54H,5-24,31-34,47-50H2,1-4H3 |
Clé InChI |
JCXRRQHHZWQFHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=C(C=CC(=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C(C6(CCCCCCCC)CCCCCCCC)C=C(C=C7)Br)C8=C1C=C(C=C8)Br)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)
![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)

![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)
![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)

acetamido}hexanoic acid](/img/structure/B12516561.png)




